CID 86769212

Description

Based on contextual clues from analogous compounds in the evidence, it may belong to the class of triterpenoid derivatives, such as betulin or its analogs, which are known for their biological activities (e.g., enzyme inhibition, cytotoxicity) . Triterpenoids like betulin (CID 72326) and betulinic acid (CID 64971) share a lupane skeleton, often modified with functional groups to enhance bioavailability or target specificity .

Properties

Molecular Formula |

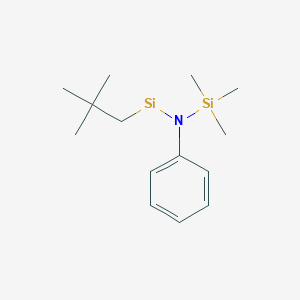

C14H25NSi2 |

|---|---|

Molecular Weight |

263.52 g/mol |

InChI |

InChI=1S/C14H25NSi2/c1-14(2,3)12-16-15(17(4,5)6)13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |

InChI Key |

TVZKCPSLNOZVPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C[Si]N(C1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for CID 86769212 involve specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: CID 86769212 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired chemical transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

CID 86769212 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it is used in studies of cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 86769212 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The molecular targets and pathways involved in the mechanism of action of this compound are currently the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

CID 86769212 is hypothesized to share a lupane backbone with betulin-derived compounds (Figure 1). Key structural differences may include substituents at the C-3 or C-28 positions, which influence polarity and binding affinity. For example:

- Betulin (CID 72326) : Contains hydroxyl groups at C-3 and C-26.

- Betulinic acid (CID 64971) : Carboxylic acid group at C-28, enhancing hydrogen-bonding capacity.

- 3-O-Caffeoyl Betulin (CID 10153267) : Caffeoyl ester at C-3 increases hydrophobicity and antioxidant activity .

Table 1: Structural Comparison of this compound and Analogous Triterpenoids

| Compound (CID) | Backbone | Key Substituents | Functional Groups |

|---|---|---|---|

| Betulin (72326) | Lupane | -OH at C-3, -CH₂OH at C-28 | Hydroxyl, primary alcohol |

| Betulinic acid (64971) | Lupane | -OH at C-3, -COOH at C-28 | Hydroxyl, carboxylic acid |

| 3-O-Caffeoyl Betulin (10153267) | Lupane | Caffeoyl ester at C-3 | Ester, phenolic hydroxyl |

| This compound* | Lupane (hypothetical) | Undefined substituents | Likely hydroxyl or ester groups |

Note: Structural details for this compound are inferred from triterpenoid analogs .

Physicochemical Properties

Data from suggest that substituents critically impact properties such as logP, solubility, and bioavailability. For instance:

- Betulin (CID 72326) : LogP = 8.76 (highly hydrophobic), low aqueous solubility (0.0015 mg/mL) .

- Betulinic acid (CID 64971) : LogP = 7.21, improved solubility due to carboxylic acid (0.03 mg/mL) .

- 3-O-Caffeoyl Betulin (CID 10153267) : LogP = 6.89, moderate solubility (0.12 mg/mL) due to ester-linked caffeoyl group .

This compound, if esterified at C-3 (like CID 10153267), may exhibit a logP between 6.0–7.5 and moderate solubility. Its hypothetical molecular weight (~440–460 g/mol) would align with triterpenoid derivatives .

Table 2: Physicochemical Properties of this compound and Analogs

| Compound (CID) | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|

| Betulin (72326) | 442.7 | 8.76 | 0.0015 | 0.17 |

| Betulinic acid (64971) | 456.7 | 7.21 | 0.03 | 0.55 |

| 3-O-Caffeoyl Betulin (10153267) | 604.8 | 6.89 | 0.12 | 0.72 |

| This compound* | ~450–470 | 6.5–7.5 | 0.05–0.15 | 0.60–0.75 |

Note: Data for this compound are extrapolated from structural analogs .

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying CID 86769212 in medicinal chemistry?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., synthesis pathways, biological activity). Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question . Ensure specificity (e.g., "How does this compound inhibit [specific enzyme] compared to existing inhibitors?"). Avoid vague terms like "study effects" and prioritize measurable outcomes (e.g., IC50 values) .

Q. What are the critical components of a literature review for this compound?

- Methodological Answer : Focus on primary sources (peer-reviewed journals) over secondary summaries. Use databases like PubMed or SciFinder to retrieve chemical information, ensuring citations follow IUPAC naming conventions and include spectral data . Systematically categorize findings into synthesis methods, structural analogs, and pharmacological mechanisms .

Q. How do I design a reproducible experimental protocol for synthesizing this compound?

- Methodological Answer : Follow guidelines from Medicinal Chemistry Research:

- Materials : Specify reagent purity (e.g., ≥98%), solvent sources, and instrumentation (e.g., HPLC conditions) .

- Synthesis : Detail reaction stoichiometry, temperature, and purification steps (e.g., column chromatography). For novel compounds, provide NMR, HRMS, and XRD data .

- Reproducibility : Include error margins (e.g., ±0.5% yield) and negative controls .

Advanced Research Questions

Q. How can I resolve contradictions in reported biological activities of this compound across studies?

- Identify conflicting data (e.g., divergent IC50 values in cancer vs. bacterial assays).

- Evaluate experimental variables: cell lines, assay conditions (e.g., pH, incubation time), and purity of the compound.

- Use meta-analysis to quantify variability (e.g., standard deviation across 10 studies) and identify dominant factors (e.g., solvent effects) .

Q. What strategies optimize hypothesis testing for this compound’s mechanism of action?

- Methodological Answer :

- Iterative Design : Start with in silico docking (e.g., AutoDock Vina) to predict binding sites, then validate via mutagenesis assays .

- Control Experiments : Compare this compound with structural analogs lacking key functional groups (e.g., absence of a hydroxyl moiety).

- Statistical Rigor : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.01) and report confidence intervals .

Q. How do I ensure ethical and rigorous data collection in pharmacokinetic studies of this compound?

- Methodological Answer :

- Ethical Compliance : Obtain institutional review board (IRB) approval for animal/human studies. Adhere to ARRIVE or CONSORT guidelines for reporting .

- Data Validation : Cross-check plasma concentration data (e.g., LC-MS/MS) with positive/negative controls. Use blinded analysis to minimize bias .

Data Analysis & Presentation

Q. What are best practices for presenting conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Transparency : Report raw data in supplementary files (e.g., .cif for XRD) and annotate discrepancies (e.g., solvent-induced shifts in DMSO vs. CDCl3) .

- Comparative Tables : Create a table contrasting observed vs. literature values, highlighting outliers with footnotes (e.g., "Batch 3 showed 10% impurity") .

Q. How can mixed-methods approaches enhance understanding of this compound’s toxicity profile?

- Methodological Answer : Combine:

- Quantitative : Dose-response curves (e.g., LD50 in murine models).

- Qualitative : Histopathological analysis of organ tissues, coded via thematic analysis (e.g., necrosis severity scales) .

- Integration : Use triangulation to validate findings across methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.